molecular formula C11H17BFNO2 B1398946 (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid CAS No. 1334170-68-1

(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid

Cat. No.: B1398946
CAS No.: 1334170-68-1
M. Wt: 225.07 g/mol
InChI Key: ZAGQILQHXLPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H17BFNO2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids are generally known to be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid are related to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations can lead to the formation of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

Organoboron compounds are generally known to be relatively stable, readily prepared, and environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the utility of organoboron compounds in synthesis can be tempered by their sensitivity to air and moisture .

Properties

IUPAC Name

[2-(diethylaminomethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(13)7-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGQILQHXLPQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.